molecular formula C19H20O5 B1633412 Isopropylidenylacetyl-marmesin CAS No. 35178-20-2

Isopropylidenylacetyl-marmesin

Cat. No.: B1633412
CAS No.: 35178-20-2
M. Wt: 328.4 g/mol
InChI Key: PQCLZBCFLJVBGA-MRXNPFEDSA-N
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Mechanism of Action

Target of Action

Isopropylidenylacetyl-marmesin, also known as (±)-Prantschimgin, is a coumarin isolated from the roots of F. bracteata . The primary targets of this compound are enzymes involved in the metabolic processes of cells, specifically α-amylase and α-glucosidase .

Mode of Action

This compound interacts with its targets, α-amylase and α-glucosidase, by inhibiting their activities . This interaction results in changes to the metabolic processes within the cell, affecting the breakdown and absorption of carbohydrates.

Biochemical Pathways

The inhibition of α-amylase and α-glucosidase by this compound affects the carbohydrate metabolism pathway . This can lead to downstream effects such as reduced glucose absorption, which can have significant impacts on cellular energy production and overall metabolic function.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of α-amylase and α-glucosidase, leading to reduced carbohydrate breakdown and glucose absorption . This can result in decreased energy production within the cell and potentially lead to cellular dysfunction.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylidenylacetyl-marmesin can be synthesized through chemical reactions involving esterification or other modifications of precursor compounds . The specific synthetic routes and reaction conditions may vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from plant sources such as Ferulago bracteata. The extraction process may include solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Isopropylidenylacetyl-marmesin undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

Comparison with Similar Compounds

Isopropylidenylacetyl-marmesin is unique among coumarin compounds due to its specific structure and biological activities. Similar compounds include:

Properties

IUPAC Name

2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl 3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-11(2)7-18(21)24-19(3,4)16-9-13-8-12-5-6-17(20)23-14(12)10-15(13)22-16/h5-8,10,16H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCLZBCFLJVBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701345973
Record name Isopropylidenylacetyl-marmesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35178-20-2
Record name Isopropylidenylacetyl-marmesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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